5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

Catalog No.
S13606019
CAS No.
98165-58-3
M.F
C7H7ClN4O4S
M. Wt
278.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-su...

CAS Number

98165-58-3

Product Name

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

IUPAC Name

5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

Molecular Formula

C7H7ClN4O4S

Molecular Weight

278.67 g/mol

InChI

InChI=1S/C7H7ClN4O4S/c1-15-4-3-5(16-2)12-6(9-4)10-7(11-12)17(8,13)14/h3H,1-2H3

InChI Key

RKQZHGLRHBTDTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)OC

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a chemical compound characterized by its unique structure and functional groups. It has the molecular formula C7H7ClN4O2S and a molecular weight of approximately 246.67 g/mol. The compound features a triazole-pyrimidine core, which is notable for its potential biological activities. Its InChIKey is RRSWSFWNULDHMF-UHFFFAOYSA-N, and it is identified by the CAS Registry Number 98169-74-5. The sulfonyl chloride functional group contributes to its reactivity, making it an important intermediate in organic synthesis .

, including:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
  • Acylation Reactions: It can participate in acylation reactions with various nucleophiles, leading to the formation of more complex compounds.
  • Dehydrochlorination: Under certain conditions, it can undergo dehydrochlorination to yield other derivatives of triazolo-pyrimidine.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis.

Compounds containing the triazolo-pyrimidine scaffold have been studied for their biological activities, particularly as potential therapeutic agents. For instance:

  • Anticancer Activity: Some derivatives exhibit selective inhibition of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer therapy .
  • Antimicrobial Properties: Certain analogs have shown activity against various bacterial strains and fungi.
  • Herbicidal Activity: Compounds related to 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride have been identified as effective herbicides, useful in agricultural applications for controlling unwanted vegetation .

The synthesis of 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride typically involves multi-step processes:

  • Formation of the Triazolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Chloride Group: This is often accomplished by reacting the pyrimidine derivative with thionyl chloride or similar reagents to introduce the sulfonyl chloride functionality.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds targeting various diseases.
  • Herbicide Formulations: Its derivatives are utilized in agricultural practices for effective weed control.
  • Chemical Research: The compound is used in studies exploring new synthetic methodologies and biological evaluations.

Research on interaction studies focuses on understanding how 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride interacts with biological targets:

  • Molecular Docking Studies: These studies help predict how the compound binds to enzymes like CDK2 and assess its potential as an inhibitor.
  • Cell Viability Assays: Various assays measure the cytotoxic effects of the compound on different cancer cell lines to evaluate its therapeutic potential.

Such studies are crucial for elucidating the mechanisms of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineContains a methyl group instead of methoxyLess hydrophilic properties
5-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidineHydroxy group substitutionPotentially different solubility profile
N-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)aryl sulfonamidesAryl substitution on nitrogenEnhanced biological activity against specific targets

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Exact Mass

277.9876536 g/mol

Monoisotopic Mass

277.9876536 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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